molecular formula C14H21N3O2 B14211223 N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide CAS No. 826991-36-0

N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide

Katalognummer: B14211223
CAS-Nummer: 826991-36-0
Molekulargewicht: 263.34 g/mol
InChI-Schlüssel: VQYRPQXWLDUTKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a furan ring substituted with piperidine and pyrrolidine groups, making it a compound of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Piperidine and Pyrrolidine: The furan ring is then subjected to substitution reactions with piperidine and pyrrolidine. This can be achieved through nucleophilic substitution reactions where the furan ring is treated with piperidine and pyrrolidine under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors or enzymes, leading to modulation of biological processes. The exact mechanism would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)thiophene-2-carboxamide: Similar structure with a thiophene ring instead of a furan ring.

    N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine-2-carboxamide: Contains a pyridine ring in place of the furan ring.

Uniqueness

N-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)furan-2-carboxamide is unique due to its specific combination of piperidine and pyrrolidine substituents on a furan ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

826991-36-0

Molekularformel

C14H21N3O2

Molekulargewicht

263.34 g/mol

IUPAC-Name

N-piperidin-1-yl-5-pyrrolidin-1-ylfuran-2-carboxamide

InChI

InChI=1S/C14H21N3O2/c18-14(15-17-10-2-1-3-11-17)12-6-7-13(19-12)16-8-4-5-9-16/h6-7H,1-5,8-11H2,(H,15,18)

InChI-Schlüssel

VQYRPQXWLDUTKT-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)NC(=O)C2=CC=C(O2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.